(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2564735-97-1
VCID: VC8094349
InChI: InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1
SMILES: C1CCC(CC1)C(C(F)(F)F)N.Cl
Molecular Formula: C8H15ClF3N
Molecular Weight: 217.66

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

CAS No.: 2564735-97-1

Cat. No.: VC8094349

Molecular Formula: C8H15ClF3N

Molecular Weight: 217.66

* For research use only. Not for human or veterinary use.

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride - 2564735-97-1

Specification

CAS No. 2564735-97-1
Molecular Formula C8H15ClF3N
Molecular Weight 217.66
IUPAC Name (1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1
Standard InChI Key CERGJGMILXAJNN-OGFXRTJISA-N
Isomeric SMILES C1CCC(CC1)[C@H](C(F)(F)F)N.Cl
SMILES C1CCC(CC1)C(C(F)(F)F)N.Cl
Canonical SMILES C1CCC(CC1)C(C(F)(F)F)N.Cl

Introduction

Molecular Properties and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₈H₁₅ClF₃N and a molecular weight of 217.66 g/mol . The structure consists of a cyclohexyl group attached to a trifluoroethylamine backbone, with the hydrochloride salt form enhancing stability and solubility in polar solvents.

PropertyValue
Molecular FormulaC₈H₁₅ClF₃N
Molecular Weight217.66 g/mol
SMILES CodeFC(F)(F)[C@H](N)C1CCCCC1.[H]Cl
InChIKeyCERGJGMILXAJNN-FJXQXJEOSA-N
IUPAC Name(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

Stereochemical Configuration

The (R)-enantiomer is distinguished by the spatial arrangement of substituents around the chiral carbon. The cyclohexyl group and trifluoroethylamine moiety are positioned anti-periplanar, influencing reactivity and biological interactions .

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Trifluoroethylation: Introduction of the trifluoroethyl group using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

  • Amination: Reaction with cyclohexylamine or its derivatives.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Hazard CodeDescription
H335May cause respiratory irritation
H319Causes serious eye irritation
H302Harmful if swallowed
H315Causes skin irritation

Precautionary Measures:

  • Storage: Keep in a dry, well-ventilated area away from heat sources .

  • Disposal: Dispose of contents and containers according to local regulations .

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing bioactive molecules:

  • Drug Design: The trifluoroethyl group enhances metabolic stability and lipophilicity, favoring interactions with hydrophobic binding sites .

  • Chiral Synthesis: The (R)-configuration is critical for enantioselective drug targeting .

Agrochemical Development

Fluorinated amines are used in insecticides and herbicides. This compound’s cyclohexyl group may improve soil persistence and target specificity .

Comparative Analysis with Structural Analogues

Cyclohexyl vs. Cyclobutyl Derivatives

Property(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine HCl(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine
Molecular Weight217.66 g/mol~153.15 g/mol
Steric StrainModerate (6-membered ring)High (4-membered ring)
SolubilityPolar solvents (e.g., water, methanol)Lower solubility in polar solvents
Biological ActivityEnhanced receptor binding due to flexibilityPotential for constrained conformations

Aromatic vs. Aliphatic Substituents

PropertyPhenyl-Substituted AnalogsCyclohexyl-Substituted Compound
LogP~3.0–4.0~2.5–3.0
Metabolic StabilityModerate due to electron-withdrawing effectsHigher stability (non-aromatic)
Synthetic ComplexityRequires coupling reactions (e.g., Suzuki)Direct amination from cyclohexylamine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator